molecular formula C18H14N2O3S B2911057 N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 2034373-72-1

N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2911057
CAS No.: 2034373-72-1
M. Wt: 338.38
InChI Key: MUOGRZKJXZHCSU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide: is a synthetic organic compound that features both an acetylphenyl group and a thiazolyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas.

    Coupling Reaction: The thiazole ring is then coupled with a benzamide derivative. This can be done using various coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Acetylation: The final step involves the acetylation of the phenyl ring, which can be carried out using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the acetyl group.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions vary depending on the type of substitution but may include the use of halogens, acids, or bases.

Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry:

    Catalysis: Compounds with thiazole rings are often studied for their catalytic properties.

    Material Science: Such compounds can be used in the development of new materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial or anticancer properties.

    Biological Probes: It may be used as a probe to study various biological processes.

Industry:

    Polymers: Could be used in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism of action for N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide would depend on its specific application. For instance:

    Biological Activity: If used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating certain biological pathways.

    Catalytic Activity: In catalysis, it could act as a ligand, facilitating various chemical transformations.

Comparison with Similar Compounds

    N-(4-acetylphenyl)-4-(thiazol-2-yl)benzamide: Similar structure but without the oxy linkage.

    4-(Thiazol-2-yloxy)benzoic acid: Similar but with a carboxylic acid group instead of the amide.

Uniqueness: N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-12(21)13-2-6-15(7-3-13)20-17(22)14-4-8-16(9-5-14)23-18-19-10-11-24-18/h2-11H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOGRZKJXZHCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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